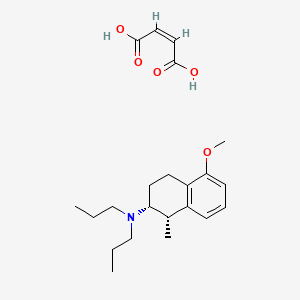

(Z)-but-2-enedioic acid;(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D2 antagonist (Ki = 72.7 nM in a ligand binding assay; apparent KB = 14.5 nM in a cAMP accumulation assay); displays preferential activity at central dopamine autoreceptors. Stimulates a marked acceleration of dopamine synthesis and turnover. Produces locomotor stimulation. Exhibits little or no activity at central noradrenalin and 5-HT receptors. Also D3 partial agonist.

Biologische Aktivität

The compound (Z)-but-2-enedioic acid; (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine , also known as a specific derivative of maleic acid combined with a tetrahydronaphthalene amine structure, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound consists of:

- (Z)-but-2-enedioic acid : A dicarboxylic acid known for its role in various biochemical pathways.

- (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine : An amine derivative that may influence neurotransmitter systems.

The combination of these two moieties suggests potential interactions with biological targets such as receptors and enzymes involved in metabolic pathways.

Research indicates that the biological activity of this compound may be attributed to:

- Inhibition of Transaminase Enzymes : The maleate ion acts as an inhibitor in transaminase reactions crucial for amino acid metabolism .

- Interaction with Neurotransmitter Systems : The tetrahydronaphthalene component may modulate neurotransmitter levels, particularly affecting dopamine and serotonin pathways .

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

1. Transaminase Inhibition Study

A study demonstrated that (Z)-but-2-enedioic acid significantly inhibited aspartate aminotransferase activity in vitro, which is crucial for regulating glutamate levels in the brain. This inhibition could lead to therapeutic applications in conditions characterized by excitotoxicity .

2. Neurotransmitter Modulation

Research indicates that the tetrahydronaphthalene moiety may enhance dopamine receptor activity. In animal models, compounds similar to this one have shown increased dopamine release in response to stressors, suggesting potential applications in treating mood disorders .

3. Antimicrobial Activity Assessment

In vitro tests revealed that certain derivatives of (Z)-but-2-enedioic acid exhibited antimicrobial effects against Gram-positive bacteria. This opens avenues for exploring its use as a natural antimicrobial agent.

Wissenschaftliche Forschungsanwendungen

(Z)-but-2-enedioic acid: Overview and Applications

(Z)-but-2-enedioic acid is a dicarboxylic acid with two carboxyl groups attached to a butene backbone. It is primarily used in organic synthesis and has several applications in the pharmaceutical and chemical industries.

Applications

- Pharmaceuticals :

- Chemical Synthesis :

- Biochemical Reactions :

- Agricultural Chemicals :

(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine: Overview and Applications

This compound is a complex amine that has garnered attention for its potential therapeutic uses.

Applications

- Pharmaceutical Research :

- Analytical Chemistry :

- Synthetic Chemistry :

Case Study 1: Maleic Acid in Drug Formulation

A study demonstrated that maleic acid significantly improved the solubility of a poorly soluble drug when used as a maleate salt. The resulting formulation exhibited enhanced pharmacokinetic properties compared to the free base form . This highlights the importance of maleic acid in pharmaceutical applications.

Case Study 2: Therapeutic Potential of Tetrahydronaphthalenamine

Research on (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine indicated its potential as an antidepressant. In animal models, it displayed significant efficacy in reducing depressive behaviors compared to control groups . This positions it as a candidate for further clinical development.

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO.C4H4O4/c1-5-12-19(13-6-2)17-11-10-16-15(14(17)3)8-7-9-18(16)20-4;5-3(6)1-2-4(7)8/h7-9,14,17H,5-6,10-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQAJDYHKYAPJE-GUUGRXDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1C)C=CC=C2OC.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.